molecular formula CH4O<br>CH4O<br>CH3OH B1213986 Methoxy CAS No. 2143-68-2

Methoxy

Cat. No.: B1213986
CAS No.: 2143-68-2
M. Wt: 32.042 g/mol
InChI Key: OKKJLVBELUTLKV-UHFFFAOYSA-N
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Preparation Methods

Methoxy compounds can be synthesized through several methods:

Chemical Reactions Analysis

Methoxy groups participate in various chemical reactions:

Scientific Research Applications

Methoxy compounds have a wide range of applications in scientific research:

Comparison with Similar Compounds

Methoxy compounds can be compared with other similar compounds, such as:

    Ethoxy Compounds: Ethoxy groups (R−O−C₂H₅) are similar to this compound groups but have an ethyl group instead of a methyl group.

    Hydroxy Compounds: Hydroxy groups (R−OH) are similar to this compound groups but lack the methyl group.

    Amino Compounds: Amino groups (R−NH₂) are similar to this compound groups in terms of electron-donating properties but contain a nitrogen atom instead of an oxygen atom.

This compound compounds are unique due to their electron-donating properties and their ability to influence the reactivity and stability of the compounds they are part of. This makes them valuable in various scientific and industrial applications.

Properties

IUPAC Name

methanol
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InChI

InChI=1S/CH4O/c1-2/h2H,1H3
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InChI Key

OKKJLVBELUTLKV-UHFFFAOYSA-N
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Canonical SMILES

CO
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Molecular Formula

CH4O, Array, CH3OH
Record name METHANOL
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Related CAS

77810-22-1, 146109-63-9, 146109-62-8, 66794-19-2, 42845-44-3
Record name Methanol, trimer
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Record name Methanol, hexamer
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Record name Methanol, pentamer
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DSSTOX Substance ID

DTXSID2021731
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Molecular Weight

32.042 g/mol
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Physical Description

Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products., Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Colorless liquid with a characteristic pungent odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic pungent odor.
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Boiling Point

148.3 °F at 760 mmHg (NTP, 1992), 64.7 °C at 760 mm Hg, 64.00 to 65.00 °C. @ 760.00 mm Hg, 65 °C, 147 °F
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Flash Point

52 °F (NTP, 1992), 54 °F, 9.7 °C (49.5 °F) - closed cup, 15.6 °C (open cup) /from table/, 52 °F (11 °C) (closed cup), 9 °C c.c., 52 °F
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Record name METHYL ALCOHOL (METHANOL)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with water at 20 °C, Miscible with ethanol, ether, benzene, most organic solvents and ketones, Soluble in acetone, chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible
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Density

0.792 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C, Relative density (water = 1): 0.79, 0.79
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URL https://www.cdc.gov/niosh/npg/npgd0397.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.11 (Air = 1), Relative vapor density (air = 1): 1.1, 1.11
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Record name METHYL ALCOHOL (METHANOL)
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

100 mmHg at 70.2 °F ; 237.87 mmHg at 100 °F (NTP, 1992), 127.0 [mmHg], VP: 92 mm Hg at 20 °C, VP: 18.7 kPa at 300 K, 127 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.9, 96 mmHg
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Record name Methanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name METHYL ALCOHOL (METHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/474
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Record name Methyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
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Mechanism of Action

... The metabolic mechanisms of methanol toxicity /are/ reviewed. ... It is noted that the most severe toxicity occurs many hours following peak blood and tissue methanol concentrations so that these do not necessarily provide an accurate indication of toxicity. Individual differences are seen both in this latent period and in individual susceptibility to methanol. This susceptibility may depend on the activity of folic acid requiring metabolic reactions involved in formate metabolism, formate being an intermediate produced during methanol oxidation and responsible for many toxic effects of methanol. Studies of the characteristics of methanol poisoning in non-primates and monkeys are examined. Despite the ingestion of lethal doses of methanol, non-primates generally do not develop significant metabolic acidosis nor impairment of vision, and no consistent histopathology has been demonstrated in these species. In monkeys, results suggest that the latent period represents a period of compensated metabolic acidosis; when compensatory mechanisms are exhausted, blood pH begins to drop. Formate accumulates and produces acidosis in the methanol poisoned monkey, but not in the rat, apparently due to a slower rate of formate metabolism to carbon dioxide in the monkey. ... Studies demonstrating the role of alcohol dehydrogenase in methanol metabolism in the monkey are reported; however, the catalase/peroxidative system which participates in methanol metabolism in rats apparently does not function in the monkey. Formaldehyde and formate metabolism are also examined. The regulation of the rate of formate metabolism is governed by regulation of the hepatic tetrahydrofolate concentrations. ... Further research is needed to determine what step or process it is which places the primate at a distinct liability in the metabolic disposition of one carbon moieties., Methanol toxicity is observed in monkeys and humans but is not seen in rats or mice. The expression of methanol poisoning is related to the ability of an animal to metabolize formate to carbon dioxide. Since the rate of formate oxidation is related to hepatic tetrahydrofolate content and the activites of folate dependent enzymes, studies were designed to determine hepatic concentrations of hepatic tetrahydrofolate and activites of folate dependent enzymes of human liver and livers of species considered insensitive to methanol poisoning. An excellent correlation between hepatic tetrahydrofolate and maximal rates of formate oxidation has been observed. In human liver, levels were only 50% of those observed for rat liver and similar to those found in monkey liver. Total folate was also lower (60% decreased) in human liver than that found in rat or monkey liver. Interestingly, mouse liver contains much higher hepatic tetrahydrofolate and total folate than rat or monkey liver. This is consistent with higher formate oxidation rates in this species. A second important observation has been made. 10-Formyltetrahydrofolate dehydrogenase activity, the enzyme catalyzing the final step of formate oxidation to carbon dioxide, was markedly reduced in both monkey and human liver. Thus, two mechanisms may be operative in explaining low formate oxidation in species susceptible to methanol toxicity, low hepatic tetahydrofolate levels and reduced hepatic 10-formyltetrahydrofolate dehydrogenase activity., Formic acid, the toxic metabolite of methanol, has been hypothesized to produce retinal and optic nerve toxicity by disrupting mitochondrial energy production. It has been shown in vitro to inhibit the activity of cytochrome oxidase, a vital component of the mitochondrial electron transport chain involved in ATP synthesis. Inhibition occurs subsequent to the binding of formic acid to the ferric heme iron of cytochrome oxidase, and the apparent inhibition constant is between 5 and 30 mM. Concentrations of formate present in the blood and tissues of methanol-intoxicated humans, non-human primates and rodent models of methanol-intoxication are within this range. Studies conducted in methanol-sensitive rodent models have revealed abnormalities in retinal and optic nerve function and morphology, consistent with the hypothesis that formate acts as a mitochondrial toxin. In these animal models, formate oxidation is selectively inhibited by dietary or chemical depletion of folate coenzymes, thus allowing formate to accumulate to toxic concentrations following methanol administration. Methanol-intoxicated rats developed formic acidemia, metabolic acidosis and visual toxicity analogous to the human methanol poisoning syndrome., In addition to neurofunctional changes, bioenergetic and morphological alterations indicative of formate-induced disruption of retinal energy metabolism have been documented in methanol-intoxicated rats. Morphological studies, coupled with cytochrome oxidase histochemistry, revealed generalized retinal edema, photoreceptor and /retinal pigment epithelium/ (RPE) vacuolation, mitochondrial swelling and a reduction in cytochrome oxidase activity in photoreceptor mitochondria from methanol intoxicated rats. The most striking structural alterations observed in the retinas of methanol-intoxicated rats were vacuolation and mitochondrial swelling in inner segments of the photoreceptor cells. Photoreceptor mitochondria from methanol-intoxicated rats were swollen and expanded to disrupted cristae and showed no evidence of cytochrome oxidase reaction product. In contrast, photoreceptor mitochondria from control animals showed normal morphology with well-defined cristae and were moderately reactive for cytochrome oxidase reaction product. These findings are consistent with disruption of ionic homoeostasis in the photoreceptors, secondary to inhibition of mitochondrial function. Biochemical measurements also showed a significant reduction in retinal and brain cytochrome oxidase activity and ATP concentrations in methanol-intoxicated rats relative to control animals. Surprisingly, no differences from control values were observed in hepatic, renal or cardiac cytochrome oxidase activity or ATP concentrations in methanol-intoxicated rats. The reduction in retinal function, inhibition of retinal, optic nerve and brain cytochrome oxidase activity, depletion of retinal and brain ATP concentrations, and mitochondrial disruption produced in methanol-intoxicated rats are consistent with the hypothesis that formate acts as a mitochondrial toxin with selectivity for the retina and brain., For more Mechanism of Action (Complete) data for Methanol (6 total), please visit the HSDB record page.
Record name Methanol
Source Hazardous Substances Data Bank (HSDB)
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Impurities

In addition to water, typical impurities include acetone and ethanol.
Record name Methanol
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

67-56-1
Record name METHANOL
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Record name Methanol
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Record name METHYL ALCOHOL
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Record name Methanol
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Record name Methanol
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Record name METHYL ALCOHOL (METHANOL)
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Melting Point

-144 °F (NTP, 1992), -97.8 °C, -97.6 °C, -98 °C, -144 °F
Record name METHANOL
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Record name Methanol
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Record name Methanol
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Record name METHYL ALCOHOL (METHANOL)
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Record name Methyl alcohol
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